

An In-depth Technical Guide to the Spectral Analysis of 1,2-Diphenoxyethane

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Compound of Interest

Compound Name: 1,2-Diphenoxyethane

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This guide provides a comprehensive analysis of the spectral data for **1,2-diphenoxyethane**, a molecule of interest in various fields of chemical research and drug development. As a symmetrical diaryl ether, its structural elucidation through modern spectroscopic techniques offers a valuable case study for researchers and scientists. This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering field-proven insights into data acquisition and interpretation.

Introduction

1,2-Diphenoxyethane ($\text{C}_{14}\text{H}_{14}\text{O}_2$) is a solid organic compound characterized by two phenyl rings linked via an ethylene glycol diether linkage.^[1] Its symmetrical nature simplifies some aspects of its spectral interpretation while also presenting unique features. Accurate characterization of such molecules is a cornerstone of chemical synthesis, quality control, and mechanistic studies in drug development. This guide is structured to provide not just the spectral data but also the causality behind the experimental choices, ensuring a robust understanding for the practicing scientist.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectral data. **1,2-Diphenoxyethane** possesses a plane of symmetry, which dictates the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of **1,2-Diphenoxyethane**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **1,2-diphenoxyethane**, both ^1H and ^{13}C NMR provide critical information about its chemical environment.

^1H NMR Spectroscopy

The proton NMR spectrum of **1,2-diphenoxyethane** is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Experimental Protocol: Acquiring a High-Resolution ^1H NMR Spectrum

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1,2-diphenoxyethane**.
 - Dissolve the sample in 0.7 - 1.0 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium lock signal.
 - Ensure the solution is clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.[\[2\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 . This step is crucial for maintaining a stable magnetic field during acquisition.
 - Shim the magnetic field to achieve optimal homogeneity. This is an iterative process aimed at maximizing resolution and obtaining sharp, symmetrical peaks.
- Acquisition Parameters:

- **Pulse Angle:** A 30-45° pulse angle is typically used for routine ^1H spectra to ensure a good signal-to-noise ratio without saturating the spins, allowing for faster repetition rates.
- **Acquisition Time (AT):** Set to 2-4 seconds to ensure adequate digitization of the free induction decay (FID) for good resolution.
- **Relaxation Delay (D1):** A delay of 1-2 seconds is generally sufficient for protons in a molecule of this size to relax back to equilibrium.
- **Number of Scans (NS):** For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

^1H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.29	s	4H	-O-CH ₂ -CH ₂ -O-
6.83-7.05	m	6H	Ar-H (ortho, para)
7.26	m	4H	Ar-H (meta)

Data sourced from ChemicalBook.

Interpretation and Insights:

- **Aliphatic Region:** The singlet at 4.29 ppm integrating to 4 protons is characteristic of the two equivalent methylene (-CH₂-) groups of the ethane bridge.^[3] The deshielding effect of the adjacent oxygen atoms shifts this signal downfield from typical alkane protons.^{[4][5]} The appearance as a singlet indicates that the protons on one methylene group are chemically and magnetically equivalent to the protons on the other, and there is no significant coupling between them due to rapid conformational changes.
- **Aromatic Region:** The complex multiplet pattern between 6.83 and 7.26 ppm corresponds to the ten aromatic protons.^[3] The protons on the two phenyl rings are equivalent due to the molecule's symmetry. The multiplet arises from the spin-spin coupling between the ortho,

meta, and para protons on the phenyl rings. The downfield shift of these protons compared to benzene (7.34 ppm) is due to the electron-donating effect of the ether oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of **1,2-diphenoxyethane**.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

- **Sample Preparation:** The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** The locking and shimming procedure is identical to that for ¹H NMR.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.
 - **Pulse Angle:** A 30-45° pulse angle is used to allow for a shorter relaxation delay.
 - **Relaxation Delay (D1):** A 2-second delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine ¹³C spectra are typically not integrated.
 - **Number of Scans (NS):** A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Assignment
66.8	-O-CH ₂ -CH ₂ -O-
114.6	Ar-C (ortho)
121.1	Ar-C (para)
129.5	Ar-C (meta)
158.8	Ar-C (ipso, C-O)

Data interpreted from typical ether chemical shifts and database information.[6]

Interpretation and Insights:

- The signal at 66.8 ppm is assigned to the two equivalent methylene carbons. The electronegative oxygen atoms cause a significant downfield shift into the typical range for ether carbons (50-80 ppm).[4][5][7]
- The four signals in the aromatic region confirm the presence of four distinct types of aromatic carbons, consistent with a monosubstituted benzene ring.
- The ipso-carbon (the carbon directly attached to the ether oxygen) is the most deshielded at 158.8 ppm due to the direct electron-withdrawing effect of the oxygen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **1,2-diphenoxyethane**, the key features are the C-O ether linkages and the aromatic C-H and C=C bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of **1,2-diphenoxyethane** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts as an IR-transparent matrix.

- The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR beam.
- Pellet Formation:
 - Transfer the powder to a pellet press die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3040	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600, 1500	Strong	Aromatic C=C ring stretch
1240	Strong	Asymmetric C-O-C stretch (aryl-alkyl ether)
1040	Strong	Symmetric C-O-C stretch
750, 690	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Data interpreted from general IR correlation tables and spectral databases.[8][9]

Interpretation and Insights:

- The presence of both aromatic (above 3000 cm^{-1}) and aliphatic (below 3000 cm^{-1}) C-H stretching vibrations confirms the basic structural components.
- The strong absorptions at 1600 and 1500 cm^{-1} are characteristic of the phenyl ring C=C stretching.
- The most diagnostic peaks for an ether are the C-O stretching vibrations.^[10] For an aryl-alkyl ether like **1,2-diphenoxyethane**, two strong bands are expected: an asymmetric stretch around 1240 cm^{-1} and a symmetric stretch around 1040 cm^{-1} .^{[4][11]}
- The strong bands at 750 and 690 cm^{-1} are indicative of a monosubstituted benzene ring.

Part 3: Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a high-energy ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

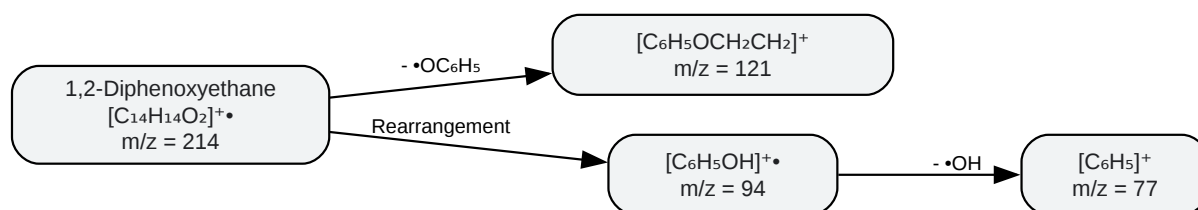
- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe for a solid like **1,2-diphenoxyethane**, or via a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).^[5]
- **Fragmentation:** The excess energy imparted to the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrometry Data Summary

m/z	Relative Intensity (%)	Assignment
214	61	$[M]^{+\bullet}$ (Molecular Ion)
121	83	$[C_6H_5OCH_2CH_2]^+$
94	17	$[C_6H_5OH]^{+\bullet}$ (Phenol)
77	100	$[C_6H_5]^+$ (Phenyl cation)

Data sourced from ChemicalBook and PubChem.[3]

Fragmentation Pathway



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Caption: Proposed fragmentation pathway for **1,2-diphenoxyethane** in EI-MS.

Interpretation and Insights:

- **Molecular Ion:** The peak at m/z 214 corresponds to the molecular weight of **1,2-diphenoxyethane**, confirming its elemental composition. The relatively high intensity of the molecular ion peak is expected for a molecule containing aromatic rings, which can stabilize the radical cation.
- **Base Peak:** The base peak (the most intense peak) is observed at m/z 77, which corresponds to the phenyl cation ($[C_6H_5]^+$). This is a very stable carbocation and a common fragment for phenyl-containing compounds.
- **Key Fragments:**

- The peak at m/z 121 is likely due to the cleavage of one of the C-O bonds, resulting in the $[\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2]^+$ fragment.
- The peak at m/z 94 corresponds to the phenol radical cation ($[\text{C}_6\text{H}_5\text{OH}]^{+\bullet}$), which can be formed through a rearrangement process.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provide a self-validating and unambiguous structural confirmation of **1,2-diphenoxyethane**. The symmetry of the molecule is clearly evident in the simplicity of the NMR spectra. The characteristic functional groups are readily identified by their vibrational frequencies in the IR spectrum. Finally, the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern consistent with the known principles of mass spectrometry for ethers. This guide serves as a practical reference for the spectral characterization of this and similar molecules, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying principles for confident structural elucidation.

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